molecular formula C10H14Cl2FN B1492280 [3-(4-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride CAS No. 2097978-59-9

[3-(4-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride

Cat. No.: B1492280
CAS No.: 2097978-59-9
M. Wt: 238.13 g/mol
InChI Key: NNSAQSGYODRVKN-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a chlorophenyl group, a fluoropropyl chain, and a methylamine moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-chlorobenzaldehyde with a fluorinated reagent to introduce the fluoropropyl group. This is followed by reductive amination to attach the methylamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. Catalysts and solvents are selected based on their ability to facilitate the reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s structure.

    Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) in ethanol are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects and its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and eliciting desired effects. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-3-fluorobutylamine hydrochloride
  • 2-(4-Chlorophenyl)-1-fluoroethylamine hydrochloride
  • 3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride

Uniqueness

3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride stands out due to its specific combination of a chlorophenyl group, a fluoropropyl chain, and a methylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-fluoro-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN.ClH/c1-13-7-10(12)6-8-2-4-9(11)5-3-8;/h2-5,10,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSAQSGYODRVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC1=CC=C(C=C1)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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